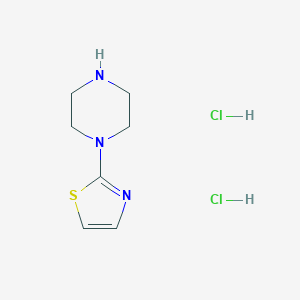

1-(2-Thiazolyl)piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-Thiazolyl)piperazine dihydrochloride is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various reagents to introduce different functional groups that confer the desired biological properties. For example, the synthesis of novel derivatives can be achieved through reactions such as the Mannich reaction, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds . Similarly, N-formylation and heterocyclization reactions are employed to create piperazine-based 2-benzothiazolylimino-4-thiazolidinones with antimicrobial properties .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. For instance, the structures of piperazine compounds conjugated with 1,3,4-thiadiazole and 1,2,4-triazole were identified using IR, NMR, and elemental analysis .

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions that are essential for their biological activity. These reactions include cyclization, N-formylation, and reactions with hydrazine hydrate to yield different heterocyclic compounds such as triazoles, oxadiazoles, and thiadiazoles, which have been evaluated for anticonvulsant activity . The reactivity of these compounds is crucial for their potential as pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The antimicrobial activity of piperazine derivatives, for example, is assessed in vitro against various bacterial strains, and their efficacy is measured by minimum inhibitory concentrations (MICs) . The introduction of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

1-(2-Thiazolyl)piperazine dihydrochloride and its derivatives have shown significant applications in the synthesis of antimicrobial agents. The synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential in agricultural applications (Xia, 2015). Furthermore, a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones exhibited promising antimicrobial properties against bacteria and fungus, with minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015). This indicates their potential as effective antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have been studied for their anti-inflammatory and analgesic properties. A particular study synthesized a series of compounds and found that 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols, especially those bearing 4-(4-acetylphenyl)piperazine, showed high and dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions (Tozkoparan et al., 2004). Such findings are crucial for the development of new drugs with reduced side effects.

Anticancer Applications

A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent exhibited significant anticancer activity in vitro across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle were particularly effective (Turov, 2020). These results highlight the potential of 1-(2-Thiazolyl)piperazine dihydrochloride derivatives in cancer therapy.

Non-Ionic Surfactants for Microbiological Activities

Novel scaffolds containing piperazine, such as Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, were synthesized from biologically active stearic acid. These compounds were evaluated in-vitro against strains of bacteria and fungi, showing significant antimicrobial activities. They were also converted into nonionic surfactants by adding different moles of propylene oxide, indicating their versatility in biological applications (Abdelmajeid et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXGFQJZYAWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620222 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thiazolyl)piperazine dihydrochloride | |

CAS RN |

492431-13-7 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)